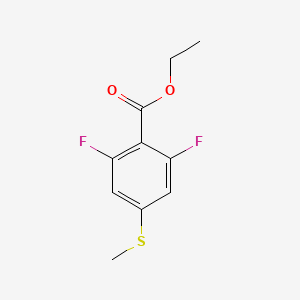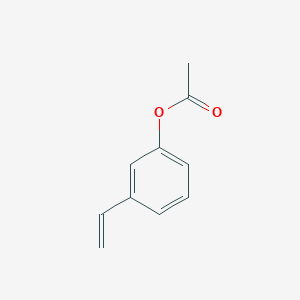
2,3-difluoro-N,N,4-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H11F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions, and a trimethyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N,N,4-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzoyl chloride and N,N,4-trimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Difluoro-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkylating agents, or nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
2,3-Difluoro-N,N,4-trimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-difluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trimethyl group on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-N,N,3-trimethylbenzamide
- 3,4-Difluoro-N,N,2-trimethylbenzamide
- 4-Fluoro-N,N,2-trimethylbenzamide
Comparison
Compared to these similar compounds, 2,3-difluoro-N,N,4-trimethylbenzamide is unique due to the specific positioning of the fluorine atoms and the trimethyl group. This unique structure can result in different chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2,3-difluoro-N,N,4-trimethylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-6-4-5-7(9(12)8(6)11)10(14)13(2)3/h4-5H,1-3H3 |
InChIキー |
CQCWEZXYGCCMBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)N(C)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)





![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)



